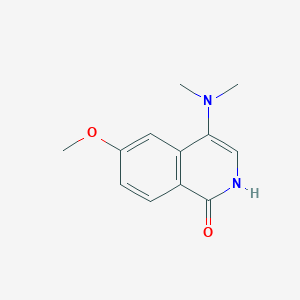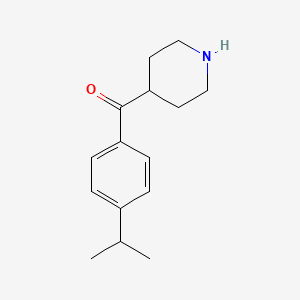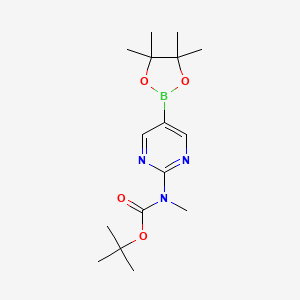![molecular formula C10H6BrN3O B8614928 5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole](/img/structure/B8614928.png)
5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole is a heterocyclic compound that features a brominated pyrrolopyridine moiety fused with an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole typically involves multi-step reactions starting from commercially available precursors. The reaction conditions often involve the use of bases such as cesium carbonate in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrrolopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Cyclization: Bases like cesium carbonate (Cs2CO3) in DMSO are employed to facilitate cyclization.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while cyclization can produce fused heterocyclic compounds .
Applications De Recherche Scientifique
5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Studies: The compound is used in studies to understand its effects on cell proliferation, migration, and apoptosis.
Chemical Biology: It serves as a tool compound to probe biological pathways and molecular targets.
Mécanisme D'action
The mechanism of action of 5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Another brominated pyrrolopyridine derivative with potential biological activities.
N-[2-({4-[3-(3-chloro-2-methoxyanilino)-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl]pyridin-3-yl}oxy)ethyl]prop-2-enamide: A compound with a similar pyrrolopyridine core used in medicinal chemistry.
Uniqueness
5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole is unique due to its specific structural features, such as the fused oxazole ring and the bromine substitution, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research .
Propriétés
Formule moléculaire |
C10H6BrN3O |
|---|---|
Poids moléculaire |
264.08 g/mol |
Nom IUPAC |
5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C10H6BrN3O/c11-10-2-7-6(3-13-10)1-8(14-7)9-4-12-5-15-9/h1-5,14H |
Clé InChI |
DWCUTBBBZMCPRG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC2=CC(=NC=C21)Br)C3=CN=CO3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B8614888.png)


![Ethyl 4-[(dibenzylcarbamoyl)amino]benzoate](/img/structure/B8614904.png)


![8-Methoxy-2-phenyl-5H-pyrazolo[4,3-c]quinoline-3(2H)-one](/img/structure/B8614930.png)

![7-Amino-4-methyl-4h-benzo[1,4]thiazin-3-one](/img/structure/B8614943.png)
